Cas no 2107273-12-9 (N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5)

N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 structure
2107273-12-9 structure
Nome del prodotto:N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
Numero CAS:2107273-12-9
MF:C40H57ClN2O7
MW:713.3428
CID:5052661
PubChem ID:119058371

N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
    • 2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride
    • HY-141073
    • 2107273-12-9
    • BP-23002
    • DA-75882
    • CS-0116053
    • AKOS040743680
    • 2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-3,3-dimethyl-3H-indol-1-ium chloride
    • Inchi: 1S/C40H57N2O7.ClH/c1-39(2)33-13-9-11-15-35(33)41(19-22-45-27-29-47-24-21-43)37(39)17-7-6-8-18-38-40(3,4)34-14-10-12-16-36(34)42(38)20-23-46-28-30-49-32-31-48-26-25-44-5;/h6-18,43H,19-32H2,1-5H3;1H/q+1;/p-1
    • Chiave InChI: IZJBQJRLNJOCMH-UHFFFAOYSA-M
    • Sorrisi: [Cl-].O(C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])[H])C([H])([H])C([H])([H])N1C2=C([H])C([H])=C([H])C([H])=C2C(C([H])([H])[H])(C([H])([H])[H])/C/1=C(/[H])\C(\[H])=C(/[H])\C(\[H])=C(/[H])\C1C(C([H])([H])[H])(C([H])([H])[H])C2=C([H])C([H])=C([H])C([H])=C2[N+]=1C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])O[H]

Proprietà calcolate

  • Massa esatta: 712.3854299g/mol
  • Massa monoisotopica: 712.3854299g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 50
  • Conta legami ruotabili: 23
  • Complessità: 1080
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 3
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 81.9

N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
1PlusChem
1P01JTFR-1mg
N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
2107273-12-9 97%
1mg
$187.00 2023-12-19
A2B Chem LLC
BA03431-1mg
N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
2107273-12-9 97%
1mg
$167.00 2024-04-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N933437-100mg
N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
2107273-12-9 97%
100mg
¥3,375.00 2022-09-01
Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.